molecular formula C18H22N4O3 B4672124 2-{4-[2-(2-methoxyphenoxy)propanoyl]-1-piperazinyl}pyrimidine

2-{4-[2-(2-methoxyphenoxy)propanoyl]-1-piperazinyl}pyrimidine

Cat. No. B4672124
M. Wt: 342.4 g/mol
InChI Key: CXISAVJRVYFUDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{4-[2-(2-methoxyphenoxy)propanoyl]-1-piperazinyl}pyrimidine is a chemical compound that has been extensively researched for its potential use in various scientific fields. This compound is also known as MP-10 and has shown promising results in the areas of neuroscience and pharmacology.

Mechanism of Action

The exact mechanism of action of MP-10 is not fully understood. However, it is believed to act as a dopamine D2 receptor agonist, which may contribute to its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
MP-10 has been shown to have a variety of biochemical and physiological effects. It has been shown to increase dopamine release in the brain, which may contribute to its potential use in the treatment of neurological disorders. Additionally, MP-10 has been shown to have anti-inflammatory effects and may have potential as an anti-cancer agent.

Advantages and Limitations for Lab Experiments

One advantage of using MP-10 in lab experiments is its unique structure and mechanism of action, which may lead to the development of new drugs and treatments. However, one limitation is that the exact mechanism of action is not fully understood, which may make it difficult to develop targeted therapies.

Future Directions

There are several future directions for research on MP-10. One area of focus is the development of targeted therapies for neurological disorders based on the compound's mechanism of action. Additionally, there is potential for the use of MP-10 in drug discovery and development. Further research is also needed to fully understand the compound's biochemical and physiological effects.

Scientific Research Applications

MP-10 has been studied for its potential use in the treatment of various neurological disorders such as Parkinson's disease, Alzheimer's disease, and depression. It has also been shown to have potential as an anti-cancer agent. Additionally, MP-10 has been studied for its use in drug discovery and development due to its unique structure and mechanism of action.

properties

IUPAC Name

2-(2-methoxyphenoxy)-1-(4-pyrimidin-2-ylpiperazin-1-yl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3/c1-14(25-16-7-4-3-6-15(16)24-2)17(23)21-10-12-22(13-11-21)18-19-8-5-9-20-18/h3-9,14H,10-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXISAVJRVYFUDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN(CC1)C2=NC=CC=N2)OC3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methoxyphenoxy)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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